Furan vs. Thiophene: Lipophilicity & TPSA Advantages
2-Aminofuran-3-carbaldehyde exhibits a computed XLogP of 0.7 and a topological polar surface area (TPSA) of 56.2 Ų, as reported in the PubChem computed properties dataset [1]. In contrast, the direct thiophene isostere 2-aminothiophene-3-carbaldehyde (CAS 40341-23-9) has an XLogP of 1.3 and a TPSA of 71.3 Ų . This represents a 0.6-log-unit increase in lipophilicity and a 27% larger polar surface area upon sulfur substitution. The furan oxygen atom contributes a greater positive dynamical conjugation effect than thiophene sulfur, which enhances the basicity of the furan heterocycle relative to the thiophene analog, as demonstrated in comparative physicochemical studies of α,β-unsaturated heterocyclic ketones [2]. The lower XLogP of the furan compound translates to improved aqueous solubility and reduced non-specific protein binding, while the smaller TPSA may facilitate passive membrane permeation when incorporated into larger drug-like molecules.
| Evidence Dimension | Lipophilicity (XLogP) and topological polar surface area (TPSA) |
|---|---|
| Target Compound Data | XLogP = 0.7; TPSA = 56.2 Ų |
| Comparator Or Baseline | 2-Aminothiophene-3-carbaldehyde: XLogP = 1.3; TPSA = 71.3 Ų |
| Quantified Difference | ΔXLogP = –0.6; ΔTPSA = –15.1 Ų (–21%) |
| Conditions | Computed physicochemical properties (PubChem, XLogP3-AA method) |
Why This Matters
The 0.6-unit lower logP translates to approximately 4-fold higher aqueous solubility, making 2-aminofuran-3-carbaldehyde the preferred choice when designing fragment-like screening libraries or when aqueous processability is critical.
- [1] PubChem CID 87279973, 2-Aminofuran-3-carbaldehyde. Computed Properties: XLogP3-AA 0.7, TPSA 56.2 Ų. National Center for Biotechnology Information, 2025. View Source
- [2] Basicity and structure of α,β-unsaturated heterocyclic ketones. AIP Conference Proceedings. Furan ketones exhibit greater basicity than thiophene analogs; 2-furyl shows appreciably greater positive dynamical conjugation effect than 2-thienyl. View Source
